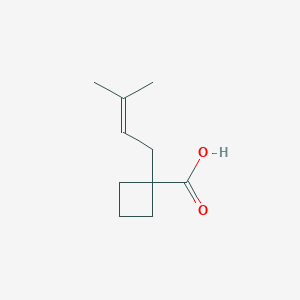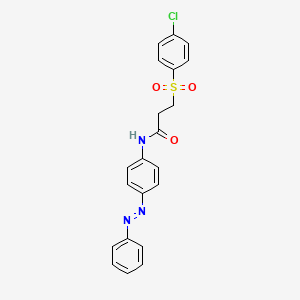![molecular formula C11H16F3N3OS B14145823 3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88977-02-0](/img/structure/B14145823.png)
3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that features a pyrrolidine ring, a trifluoromethyl group, and a thiadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit similar biological activities.
Thiadiazole derivatives: Compounds with a thiadiazole ring that share similar chemical properties and reactivity.
Trifluoromethyl compounds: Molecules containing a trifluoromethyl group that contribute to the compound’s unique properties.
Uniqueness
3-[4-(Pyrrolidin-1-yl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiadiazole ring contributes to its reactivity and potential biological activities .
Propriétés
Numéro CAS |
88977-02-0 |
|---|---|
Formule moléculaire |
C11H16F3N3OS |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
3-(4-pyrrolidin-1-ylbutyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C11H16F3N3OS/c12-11(13,14)9-15-17(10(18)19-9)8-4-3-7-16-5-1-2-6-16/h1-8H2 |
Clé InChI |
HUADNEMMJLLIFH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCCN2C(=O)SC(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
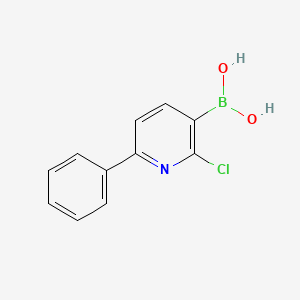
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
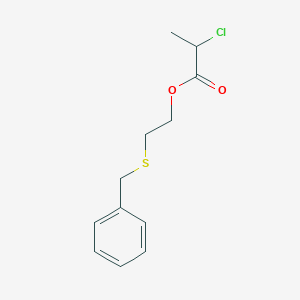
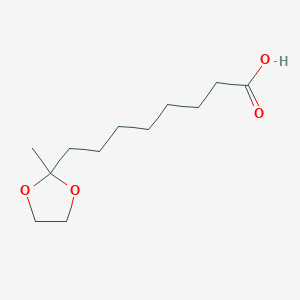
![5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14145770.png)
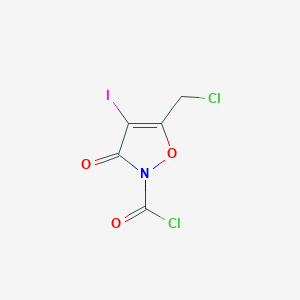
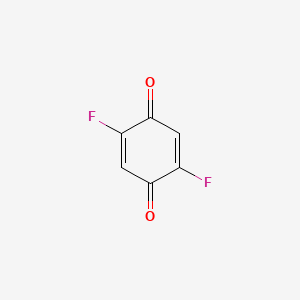
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)
![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)
